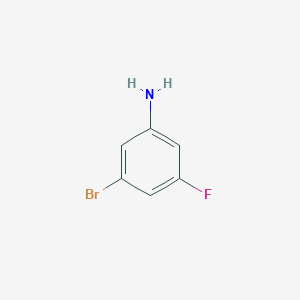

3-Bromo-5-fluoroaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZAVSDIXFIWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567063 | |

| Record name | 3-Bromo-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134168-97-1 | |

| Record name | 3-Bromo-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Bromo 5 Fluoroaniline

Established Synthetic Pathways for 3-Bromo-5-fluoroaniline

Several well-established methods for the synthesis of this compound have been reported in the literature. These routes often involve multiple steps and utilize readily available starting materials.

Halogenation of Aniline (B41778) Derivatives to Afford this compound Precursors

One common approach involves the halogenation of aniline or its derivatives. For instance, the bromination of 3-fluoroaniline (B1664137) can be employed to introduce the bromine atom at the desired position. nih.govsigmaaldrich.com The regioselectivity of this electrophilic aromatic substitution is directed by the activating and ortho-, para-directing amino group and the deactivating but meta-directing fluorine atom. Careful control of reaction conditions is necessary to achieve the desired 3-bromo-5-fluoro isomer and minimize the formation of other halogenated byproducts.

Reductive Amination Routes for the Synthesis of this compound

Reductive amination represents another viable synthetic strategy. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While direct reductive amination to form this compound is less common, the principles of this reaction are applied in various multi-step syntheses. masterorganicchemistry.comthermofishersci.inrsc.org For example, a suitably substituted carbonyl compound could be reacted with an ammonia (B1221849) source, followed by reduction to yield the target aniline. The choice of reducing agent is critical to avoid unwanted side reactions, such as dehalogenation.

Multi-step Syntheses Involving Ortho-Bromo-Fluoro-Nitrobenzene Intermediates

A frequently employed and reliable route to this compound proceeds through a multi-step sequence starting from a nitrobenzene (B124822) derivative. This approach offers good control over the substitution pattern. A key intermediate in this pathway is 1-bromo-3-fluoro-5-nitrobenzene (B1283554). sigmaaldrich.comnih.govsigmaaldrich.com The synthesis of this intermediate can be achieved through the nitration of 1-bromo-3-fluorobenzene. The strong electron-withdrawing nitro group deactivates the aromatic ring and directs the incoming electrophile.

Synthesis from 2-Bromo-5-fluoro-nitrobenzene via Hydrogenation

An alternative multi-step synthesis involves the hydrogenation of a nitrated precursor. For example, the reduction of 1-bromo-3-fluoro-5-nitrobenzene is a common final step to afford this compound. prepchem.com A variety of reducing agents can be used for this transformation, including metal catalysts such as iron powder in the presence of an acid or ammonium (B1175870) chloride. prepchem.com This method is often high-yielding and provides a direct route to the final product from the nitro intermediate.

A specific example of this is the reduction of 24.0 g of 1-bromo-3-fluoro-5-nitrobenzene using 29.0 g of iron powder and 20.0 g of ammonium chloride in water. The reaction mixture is heated to 90°C and then refluxed for 4 hours. After cooling and extraction with ethyl acetate (B1210297), 12.1 g of this compound is obtained. prepchem.com

| Starting Material | Reagents | Product | Yield |

| 1-Bromo-3-fluoro-5-nitrobenzene | Iron powder, Ammonium chloride, Water | This compound | ~50.4% |

Advanced Synthetic Strategies and Novel Approaches

In addition to the classical methods, modern synthetic organic chemistry offers advanced strategies for the synthesis of substituted anilines like this compound.

Copper-Mediated C(sp2)–CF2H Bond Formation in Analogous Compounds

The introduction of the difluoromethyl (–CF2H) group into aromatic systems is of significant interest due to its ability to act as a bioisostere for hydroxyl or thiol groups, its capacity to serve as a hydrogen-bond donor, and its modulation of lipophilicity. acs.org Copper-mediated cross-coupling reactions have emerged as a powerful tool for forming carbon-fluorine bonds. Specifically, the creation of a C(sp2)–CF2H bond on an aromatic ring is a challenging yet crucial transformation for synthesizing analogs of fluorinated compounds like this compound. nih.gov

The process is mechanistically demanding, partly due to the high energy barrier associated with the oxidative addition to a Copper(I) center. nih.gov The stability of the key CuCF2H intermediate is a significant hurdle; the first such complex stabilized by an N-heterocyclic carbene (NHC) ligand was not isolated until 2017. nih.gov Research has demonstrated that copper-catalyzed approaches can successfully transfer CF2H moieties to aryl compounds. For instance, a copper-catalyzed method for the difluoromethylation of racemic alkyl halides has been developed using a chiral diamine ligand and a nucleophilic CF2H-zinc reagent, highlighting copper's versatility in forming C–CF2H bonds. nih.gov

Further advancements include the development of controllable single and double difluoromethylene insertions into C–Cu bonds. nih.gov Using reagents like TMSCF2Br, researchers have selectively generated "Cu(CF2)nCF2H" (where n=1 or 2) species, which can then react with aryl iodides to introduce HCF2CF2– and HCF2CF2CF2– groups into organic molecules. nih.gov While not a direct C(sp2)–CF2H formation, this technology showcases the potential for copper to mediate complex fluoroalkylation cascades on aromatic substrates. Another innovative strategy involves the use of dimethylsulfoxide (DMSO) as a pivotal coligand to enable the transfer of bulky fluoroalkyl groups, such as –CF(OCF3)(CF2H), from copper complexes to aryl iodides. nih.govumich.edu This demonstrates that ligand and solvent choice are critical for facilitating otherwise difficult copper-mediated fluoroalkylation reactions on aryl systems.

Chelation-Driven Selectivity in Aryl Iodide Reactions Leading to Fluorinated Aniline Derivatives

Achieving regioselectivity in the functionalization of aromatic rings is a persistent challenge in synthetic chemistry. Chelation-driven strategies, where a directing group guides a metal catalyst to a specific C-H or C-X bond, offer a powerful solution. This approach is highly relevant for the synthesis of complex fluorinated aniline derivatives from precursors like aryl iodides.

In metal-catalyzed amination reactions, ligands play a crucial role beyond simply stabilizing the metal center. Bidentate, chelating ligands can enforce a specific geometry on the catalyst, prevent ligand displacement by nucleophiles like primary amines, and improve catalyst stability and turnover numbers. nih.gov For example, the use of hindered Josiphos-class chelating ligands with palladium has enabled the successful amination of sterically demanding aryl halides, including ortho-substituted and heteroaromatic systems. nih.gov This principle of using a chelating phosphine (B1218219) ligand to control reactivity and selectivity is directly applicable to the synthesis of substituted anilines from aryl halides.

Copper-catalyzed C-N coupling reactions also benefit significantly from chelating ligands. The use of α-benzoin oxime, a classic N,O-bidentate chelating agent, has been shown to promote the coupling of aryl halides with various N-nucleophiles. nih.gov The formation of a stable copper-chelate complex is believed to facilitate a homogeneous Cu(I)/Cu(III) catalytic cycle, improving reaction efficiency. nih.gov Another powerful strategy involves installing a temporary directing group on the substrate itself. The 8-aminoquinoline (B160924) moiety is a well-established directing group for transition-metal-catalyzed C-H functionalization. rsc.org This group can direct a copper catalyst to an ortho C-H bond, enabling reactions like fluorination. umich.edu A similar one-pot, two-step method uses an iron catalyst for a directed ortho-iodination of anilines or phenols, followed by a copper-catalyzed, ligand-assisted amination at the newly installed iodide. nih.gov This demonstrates how chelation assistance can be used to construct substituted aniline frameworks with high regioselectivity, starting from a simple aryl precursor. These methods provide a clear blueprint for how chelation could be used to selectively aminate a fluorinated aryl iodide to produce a specific fluorinated aniline isomer.

Process Optimization and Scale-Up Considerations for Industrial Application

The transition of a synthetic route from a laboratory-scale procedure to an industrial manufacturing process requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality. For this compound, a valuable intermediate, these considerations are paramount. A common route to this compound involves the reduction of a nitro-precursor, 1-bromo-3-fluoro-5-nitrobenzene. acs.org Processes developed for analogous compounds, such as 3-bromo-5-trifluoromethylaniline, have been designed to be feasible for industrial manufacture, utilizing conventional unit reactions that are readily scalable. nih.gov

Yield Enhancement Strategies for this compound Synthesis

Maximizing the yield of this compound is a primary goal of process optimization. The choice of reagents and reaction conditions directly impacts the efficiency of the conversion. A widely used method for the synthesis of anilines from nitroarenes is catalytic reduction or reduction with metals in an acidic medium. ncert.nic.in

A documented lab-scale synthesis of this compound involves the reduction of 1-bromo-3-fluoro-5-nitrobenzene using iron powder and ammonium chloride in water. acs.org This method provides a solid foundation for optimization. Strategies for enhancing the yield in such reductions often focus on maximizing the surface area and reactivity of the reducing metal, controlling the pH, and ensuring efficient mixing to facilitate the reaction.

| Starting Material | Reducing Agent | Solvent/Additive | Conditions | Product | Yield | Reference |

| 1-Bromo-3-fluoro-5-nitrobenzene | Iron Powder | Water, Ammonium Chloride | Reflux, 4 hours | This compound | 50.4% (calculated from mass) | acs.org |

| 4-Bromo-2-trifluorotoluidine (multi-step synthesis) | Iron Powder | Water, Acetic Acid | 90-95 °C | 3-Bromo-5-trifluoromethylaniline | 43% (overall process yield) | nih.gov |

As shown in the table, the reduction of nitroaromatics with iron is a common and effective strategy. For industrial applications, reduction with iron scrap and hydrochloric acid is often preferred because the iron(II) chloride (FeCl2) formed can be hydrolyzed, regenerating hydrochloric acid. This catalytic cycle means that only a small amount of acid is needed to initiate the reaction, making the process more economical and reducing waste. ncert.nic.in Further optimization could involve exploring other catalytic hydrogenation systems, such as using palladium or platinum on carbon, which are highly efficient but may involve higher initial costs. ncert.nic.in

Investigation of Reaction Conditions and Solvent Effects on Product Selectivity and Purity

The choice of solvent and reaction conditions is critical not only for yield but also for product selectivity and purity. These factors influence reaction rates, the solubility of reactants and intermediates, and the suppression of side reactions. In the synthesis of this compound and its analogs, the solvent system can dictate the course of the reaction and the ease of purification.

For instance, the reduction of 1-bromo-3-fluoro-5-nitrobenzene is effectively carried out in water, which is an inexpensive, non-toxic, and environmentally benign solvent. acs.org The use of ammonium chloride helps maintain the appropriate pH for the reduction. Following the reaction, extraction with a solvent like ethyl acetate is necessary to isolate the product from the aqueous mixture and inorganic solids. acs.org

In other synthetic contexts, such as the synthesis of precursors or related molecules, different solvent systems are employed. The synthesis of 2-[3-bromo-5-fluorophenyl]acetonitrile, a related compound, uses a mixed solvent system of dimethylformamide (DMF) and water. nih.gov Purification is then achieved via column chromatography with a non-polar eluent system (ethyl acetate/hexane), indicating the product's solubility characteristics. nih.gov

In more advanced catalytic systems, such as copper-mediated cross-couplings, the solvent can act as a ligand, directly participating in the catalytic cycle. Research has shown that in certain copper-catalyzed fluoroalkylation reactions of aryl iodides, dimethylsulfoxide (DMSO) is a pivotal coligand that enables the successful transfer of the fluoroalkyl group. nih.govumich.edu Similarly, in rhodium-catalyzed C-H amidation of aniline derivatives, the choice of solvent can act as a switch, selectively controlling whether the reaction produces 1,2-diaminobenzenes or benzimidazoles. nih.gov This high degree of control underscores the importance of systematic screening of solvents and reaction conditions to optimize both purity and selectivity for a desired product like this compound.

Reaction Mechanisms and Derivatization Chemistry of 3 Bromo 5 Fluoroaniline

Electrophilic Aromatic Substitution Reactions on 3-Bromo-5-fluoroaniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In this compound, the outcome of EAS reactions is dictated by the interplay of the directing effects of the amino, bromo, and fluoro substituents.

Regioselectivity and Directing Effects of Bromo- and Fluoro- Substituents

The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance. byjus.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Halogens, such as bromine and fluorine, are generally deactivating groups towards electrophilic aromatic substitution, yet they are ortho-, para-directors. libretexts.orglibretexts.org Their deactivating nature stems from their high electronegativity, which withdraws electron density from the ring inductively. libretexts.org However, they can also donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. The C4 position is already substituted with a fluorine atom. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C6 positions. The directing effects of the bromo and fluoro substituents will further influence the precise location of substitution.

| Substituent | Electronic Effect | Directing Effect |

| -NH₂ | Activating (Resonance) | Ortho, Para |

| -Br | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -F | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Influence of Halogen Atoms on Electronic Properties and Reactivity

The inductive effect of fluorine is stronger than that of bromine due to its higher electronegativity. wikipedia.org Conversely, the resonance effect, where the halogen donates a lone pair to the ring, is more significant for fluorine than for bromine. libretexts.org This is because the p-orbital of fluorine is closer in energy and size to the p-orbitals of carbon, allowing for better orbital overlap.

The interplay of these inductive and resonance effects determines the net electronic impact on the ring. While both halogens are deactivating, their ortho-, para-directing nature, coupled with the powerful activating effect of the amino group, ensures that electrophilic substitution remains a viable pathway for functionalization. byjus.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro- Substituent

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is substituted with electron-withdrawing groups. libretexts.org In this compound, the fluorine atom can act as a leaving group in SNAr reactions.

Mechanistic Studies of SNAr Reactions with Various Nucleophiles

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. Fluorine is often a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The presence of other electron-withdrawing groups, such as the bromo substituent, can further enhance the reactivity of the ring towards nucleophilic attack. wikipedia.org

Application in the Synthesis of Complex Heterocyclic Systems

SNAr reactions of fluoro-substituted aromatics are a valuable tool for the synthesis of complex heterocyclic systems. lboro.ac.uk By reacting this compound with various nucleophiles, a diverse range of heterocyclic structures can be accessed. For instance, reaction with binucleophiles can lead to the formation of fused ring systems. The regioselectivity of these reactions is often high, making this a reliable method for constructing complex molecular architectures. researchgate.netbaranlab.org

Metal-Catalyzed Coupling Reactions of this compound

The bromine atom in this compound provides a handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new C-N bond.

Ullmann Condensation: Copper-catalyzed reaction, often used for forming C-O, C-S, and C-N bonds.

The reactivity of the C-Br bond in these reactions is generally higher than that of the C-F bond, allowing for selective functionalization at the bromine-substituted position. This selectivity is crucial for the stepwise elaboration of the this compound scaffold. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity for the desired coupling product.

| Coupling Reaction | Reactant | Catalyst | Bond Formed |

| Suzuki | Organoboron | Palladium | C-C |

| Heck | Alkene | Palladium | C-C |

| Sonogashira | Alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig | Amine | Palladium | C-N |

| Ullmann | Alcohol, Thiol, Amine | Copper | C-O, C-S, C-N |

Suzuki, Stille, Sonogashira, and Buchwald-Hartwig Coupling Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound is a valuable substrate for these transformations. The bromine atom at the 3-position provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. nih.govlibretexts.org this compound can be coupled with various boronic acids or their esters to form C-C bonds. These reactions are typically carried out in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.govnih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. scribd.com this compound can react with a variety of organostannanes to create new C-C bonds. libretexts.org

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org For this compound, this allows for the introduction of an alkynyl group at the 3-position. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst. libretexts.org

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org While this compound already possesses an amino group, this reaction can be used to introduce a second, different amino group at the 3-position after suitable protection of the existing aniline (B41778) nitrogen. This method is instrumental in synthesizing a wide range of aryl amines. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Coupling Reactions with this compound

| Coupling Reaction | Reactant | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | C-C |

| Stille | Ar-Sn(Alkyl)₃ | Pd catalyst | C-C |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst | C-C |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | C-N |

Stereochemical Outcomes and Chiral Ligand Design in Coupling Reactions

In cross-coupling reactions involving prochiral substrates or leading to products with new stereocenters, the design of chiral ligands for the metal catalyst is crucial for controlling the stereochemical outcome.

For intermolecular coupling reactions involving substrates with existing stereocenters, such as the coupling of an enantiopure amine, the choice of ligand can be critical to prevent racemization. For instance, in Buchwald-Hartwig aminations, the use of ligands like BINAP with a palladium catalyst can lead to the formation of coupled products with high enantiopurity. libretexts.org The steric and electronic properties of the ligand influence the geometry of the transition state during the reductive elimination step, thereby dictating the stereoselectivity of the reaction.

The development of new and more effective chiral ligands is an ongoing area of research. The goal is to create catalyst systems that are not only highly enantioselective but also have broad substrate scope and high catalytic turnover numbers. The judicious choice of a chiral ligand in a palladium-catalyzed cross-coupling reaction with a derivative of this compound can allow for the asymmetric synthesis of complex molecules.

Functional Group Interconversions and Amine Reactivity

The amino group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound can undergo diazotization, a reaction that converts the amino group into a diazonium salt. wikipedia.orgbyjus.com This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). learncbse.in

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgnih.gov In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often with the aid of a copper(I) salt catalyst. wikipedia.org This allows for the introduction of a wide range of substituents, including:

Halogens: Treatment with CuCl or CuBr introduces a chlorine or bromine atom, respectively.

Nitriles: Reaction with CuCN yields a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Hydroxyl group: Reaction with water, often with a copper catalyst, introduces a hydroxyl group, converting the aniline into a phenol.

These transformations significantly expand the synthetic utility of this compound, enabling its conversion into a variety of other substituted benzene derivatives.

Acylation, Alkylation, and Sulfonylation of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. byjus.com For example, reaction with acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group. This transformation is often used to protect the amino group during other reactions or to modulate its electronic properties. libretexts.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a challenge to control. Reductive amination is an alternative method for controlled alkylation.

Sulfonylation: The amino group reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form sulfonamides. This reaction is analogous to acylation and provides another means of protecting or modifying the amino group.

Table 2: Functional Group Interconversions of the Amino Group

| Reaction | Reagent(s) | Functional Group Formed |

| Diazotization | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) |

| Acylation | RCOCl or (RCO)₂O | Amide (-NHCOR) |

| Alkylation | R-X | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Sulfonylation | RSO₂Cl | Sulfonamide (-NHSO₂R) |

Applications of 3 Bromo 5 Fluoroaniline in Medicinal Chemistry Research

Precursor for Biologically Active Compounds and Potential Drug Candidates

3-Bromo-5-fluoroaniline's primary role in medicinal chemistry is as a key intermediate in the synthesis of more complex, biologically active molecules. ketonepharma.com The amine group can be readily modified, while the bromine atom is well-suited for metal-catalyzed cross-coupling reactions, allowing for the attachment of various other molecular fragments. ossila.com This versatility enables the construction of diverse chemical libraries for screening against various diseases.

The utility of this compound and its close analogs extends to the synthesis of targeted therapeutics. It is a sought-after intermediate for creating pharmaceuticals aimed at treating a range of conditions, including infectious diseases and cancer. ketonepharma.com For instance, the core structure is valuable in synthesizing fluorinated amino acid analogs, such as fluorinated phenylalanines, which are incorporated into peptides or used as standalone drugs to improve biophysical and chemical properties. beilstein-journals.org The synthesis of 3-bromo-4-fluoro-(S)-phenylalanine, for example, utilizes a related bromofluorobenzaldehyde, highlighting the importance of this substitution pattern in creating chiral building blocks for drug development. beilstein-journals.org

Derivatives synthesized from halogenated anilines are instrumental in modulating specific biological pathways. A notable example is the synthesis of new thiourea (B124793) derivatives of naproxen (B1676952), a common nonsteroidal anti-inflammatory drug (NSAID). nih.gov In a research study, aromatic amines were reacted to modify the carboxyl group of naproxen into a thiourea moiety. nih.gov This chemical modification, using scaffolds like p-fluoroaniline, led to the creation of derivatives that exhibited significant anti-inflammatory activity by targeting the arachidonic acid metabolic pathway. Specifically, these derivatives were found to be potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory response. nih.gov This demonstrates how aniline (B41778) derivatives can be used to fine-tune the activity of existing drugs and redirect their biological effects.

Design and Synthesis of Anti-Cancer Agents

The halogenated aniline framework is a cornerstone in the design of modern chemotherapeutics. The presence of both bromine and fluorine atoms in this compound can significantly influence a molecule's electronic properties, membrane permeability, and binding interactions with biological targets, making it an attractive starting point for novel anti-cancer agents. google.com

This compound and its analogs are considered important intermediates in the development of new anticancer drugs. google.com The introduction of fluorine-containing substituents is a critical strategy in drug research to alter the physicochemical and physiological properties of a compound. google.com A related compound, 3-bromo-5-trifluoromethylaniline, is explicitly cited as an intermediate for novel anticancer medicines. google.com Research into various classes of molecules has shown the utility of the bromoaniline scaffold. For example, 1-benzyl-5-bromoindolin-2-one derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating the value of this core structure in creating molecules that inhibit cancer cell proliferation. mdpi.com

Beyond cancer, the this compound scaffold is relevant to the development of agents targeting inflammation and microbial infections.

Anti-inflammatory Agents: As previously mentioned, derivatives of aromatic amines are used to create potent anti-inflammatory compounds. In a study focused on naproxen derivatives, new compounds were synthesized that showed significant in-vivo anti-inflammatory effects in a rat paw edema model. The derivative of m-anisidine, in particular, demonstrated a potent inhibition of the 5-LOX enzyme, highlighting it as a promising anti-inflammatory candidate. nih.gov

Antimicrobial Agents: The core aniline structure is also used in the synthesis of antimicrobial drugs. ketonepharma.com Research has focused on its role in creating new therapeutic agents to combat infectious diseases. ketonepharma.com In a related line of research, a series of 7-fluoro-3-aminosteroids were synthesized and showed in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov This underscores the potential of incorporating fluoro-amino structures in the design of new antibiotics.

A key strategy in medicinal chemistry involves creating a series of related compounds, often through N-substitution, to optimize biological activity. This approach has been applied to derivatives of bromoanilines to enhance their therapeutic efficacy.

In one study, a series of N'-aryl substituted 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine analogs were synthesized and tested for their anticancer activity against 58 cancer cell lines. nih.gov The investigation revealed that different substitutions led to varied efficacy against different cancer types. For instance, one derivative, compound 4e, was found to be particularly effective against the CNS cancer cell line SNB-75. nih.gov Another derivative, compound 4i, showed the most promising activity across multiple cell lines. nih.gov

Similarly, the study on naproxen-thiourea derivatives explored how different substitutions on the amine nitrogen affected anti-inflammatory potency. The results indicated that the nature of the aromatic amine used for the N-substitution was critical for the resulting compound's ability to inhibit the 5-LOX enzyme and reduce inflammation. nih.gov

Research Data on Derivatives

Table 1: Anticancer Activity of N'-substituted 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine Analogs nih.gov Data represents the percent growth inhibition (PGI) at a concentration of 10⁻⁵ M.

| Compound | Cancer Cell Line | Panel | PGI (%) |

| 4e | SNB-75 | CNS Cancer | 41.25 |

| 4i | SNB-75 | CNS Cancer | 38.94 |

| 4i | UO-31 | Renal Cancer | 30.14 |

| 4i | CCRF-CEM | Leukemia | 26.92 |

| 4i | EKVX | Non-Small Cell Lung Cancer | 26.61 |

| 4i | OVCAR-5 | Ovarian Cancer | 23.12 |

Table 2: Anti-inflammatory Activity of N-substituted Naproxen-Thiourea Derivatives nih.gov Data shows the in-vivo anti-inflammatory activity and in-vitro 5-LOX inhibition.

| Derivative (Substituted Amine) | Anti-inflammatory Activity (% inhibition) | 5-LOX Enzyme Inhibition (IC₅₀) |

| p-fluoroaniline | 41.23% | 0.81 µM |

| m-anisidine | 54.01% | 0.30 µM |

| N-methyl tryptophan methyl ester | 54.12% | >10 µM |

Role in the Synthesis of Ligands for Biological Targets

The distinct reactivity of the functional groups on this compound—the nucleophilic amino group and the sites for metal-catalyzed cross-coupling at the bromine-substituted carbon—renders it a valuable starting material for constructing complex molecular architectures.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that are implicated in a variety of neurological disorders, making them an important target for drug discovery. nih.gov While direct synthesis of nAChR ligands from this compound is not extensively documented in readily available literature, its structural motifs are present in potent nAChR modulators. For instance, analogues of deschloroepibatidine, a potent nAChR ligand, have been synthesized featuring a 2'-fluoro-5'-pyridinyl moiety. The synthesis of these analogues often involves precursors with a bromo- and fluoro-substituted aromatic ring, highlighting the potential of this compound as a key starting material for the pyridine (B92270) ring of these structures.

In one such synthetic approach, a related compound, 7-tert-Butoxycarbonyl-2-exo-(2'-fluoro-3'-bromo-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, was utilized as a key intermediate. This intermediate undergoes Suzuki-Miyaura cross-coupling reactions to introduce various phenyl groups, leading to a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues. The initial bromo-fluoro-pyridinyl scaffold is crucial for this diversification. The synthesis of this scaffold can be envisioned to start from precursors like this compound, which would be converted to the corresponding pyridine derivative through established synthetic routes.

The resulting deschloroepibatidine analogues have been shown to possess high affinity for the α4β2-nAChR subtype, with some exhibiting antagonist activity. The following table summarizes the binding affinities of some synthesized analogues, illustrating the importance of the core structure that could be derived from this compound.

| Compound | Substituent (R) | α4β2-nAChR Ki (nM) |

| 5a | 4-Nitrophenyl | 0.08 |

| 5b | Phenyl | 0.15 |

| 5c | 4-Methylphenyl | 0.12 |

| 5d | 4-Methoxyphenyl | 0.18 |

| 5g | 4-Carbamoylphenyl | 0.06 |

| Data sourced from a study on deschloroepibatidine analogues. |

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene transcription. nih.gov The inhibition of bromodomains, particularly those of the Bromodomain and Extra-Terminal domain (BET) family, has emerged as a promising strategy in cancer therapy. nih.gov Small molecule inhibitors of bromodomains typically feature a headgroup that mimics acetylated lysine and binds to the acetyl-lysine binding pocket, a linker, and a tail group that engages in further interactions with the protein surface.

While specific examples of bromodomain inhibitors synthesized directly from this compound are not prominently featured in the literature, its structure is highly relevant for the design of such inhibitors. The anilino- or benzimidazole-based scaffolds are common in bromodomain inhibitors. nih.gov The this compound core could be elaborated to form these key heterocyclic systems. The bromine atom serves as a handle for introducing diversity through cross-coupling reactions, allowing for the exploration of different tail groups to optimize potency and selectivity. The fluorine atom can form favorable interactions with the protein and enhance metabolic stability. acs.org

For example, the general structure of many BET bromodomain inhibitors includes a substituted aromatic or heteroaromatic ring system. The 3-bromo-5-fluorophenyl moiety could be incorporated as a key building block in the synthesis of novel inhibitors, where the aniline nitrogen could be part of a heterocyclic core, and the bromine could be substituted to explore the chemical space around the bromodomain binding site.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic modification of a lead compound and the evaluation of the resulting changes in biological activity form the basis of structure-activity relationship (SAR) studies. Derivatives of this compound are well-suited for such studies due to the distinct and tunable properties of the halogen substituents.

The nature and position of halogen atoms on a drug molecule can significantly influence its binding affinity and selectivity for its biological target. nih.gov Fluorine, with its high electronegativity and small size, can act as a hydrogen bond acceptor and can also form favorable orthogonal interactions with aromatic rings of amino acid residues in the target protein. acs.org Bromine, being larger and more polarizable, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can enhance binding affinity. nih.gov

In the context of this compound derivatives, SAR studies would explore how these two halogens contribute to the biological activity. For instance, in the development of ligands for the 5-HT2B receptor, the introduction of chlorine and bromine at specific positions on a lead compound led to an 8- and 10-fold improvement in binding affinity, respectively, while fluorine had a lesser effect. nih.gov This highlights that the type of halogen and its position are critical.

The presence of both bromine and fluorine in this compound offers a unique platform for SAR studies. The bromine can be replaced with other groups via cross-coupling reactions to probe the importance of this position, while the fluorine can be retained to maintain favorable interactions or enhance metabolic stability. The following table illustrates the conceptual impact of halogen substitution on receptor binding affinity based on general principles observed in medicinal chemistry.

| Halogen | Size | Electronegativity | Key Interactions | Potential Impact on Activity |

| Fluorine | Small | High | Hydrogen bonding, dipole-dipole | Can increase binding affinity and metabolic stability. acs.org |

| Bromine | Large | Moderate | Halogen bonding | Can significantly increase binding affinity through specific interactions. nih.gov |

Lipophilicity, the measure of a compound's ability to dissolve in fats and oils, is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME). nih.gov The introduction of halogen atoms can significantly alter a molecule's lipophilicity. Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context, while bromine generally increases it. nih.gov

Studies on aniline derivatives have shown that the position of substituents can also impact lipophilicity. mdpi.com For derivatives of this compound, modifications at the amino group or the remaining unsubstituted positions on the aromatic ring would provide further avenues for optimizing pharmacokinetic properties. The goal is to identify a compound with not only high potency but also favorable drug-like properties, such as good oral bioavailability and a suitable half-life. The strategic use of the this compound scaffold allows for a multiparameter optimization approach in drug discovery.

Applications of 3 Bromo 5 Fluoroaniline in Materials Science and Advanced Technologies

Development of Functionalized Polymers and Coatings

3-Bromo-5-fluoroaniline and its isomers serve as key monomers in the synthesis of functionalized polymers and coatings. By incorporating this compound into polymer chains, material scientists can precisely tailor the final properties of the material for specific applications.

The copolymerization of 3-bromoaniline (B18343) and 3-fluoroaniline (B1664137) with aniline (B41778) is a well-documented strategy for developing polymers with enhanced characteristics compared to the unsubstituted polyaniline (PANI) homopolymer. The introduction of bromine and fluorine atoms directly onto the polymer backbone results in materials with improved thermal stability and solubility. researchgate.net Research on poly(aniline-co-3-fluoroaniline) derivatives demonstrates that the presence of fluorine atoms leads to better solubility and thermal resistance. researchgate.net

Similarly, copolymers of aniline and 3-bromoaniline exhibit distinct properties. The polar bromo group can participate in hydrogen bonding, which alters solvation properties and improves solubility in polar solvents. tandfonline.com This enhanced processability is crucial for industrial applications. Furthermore, studies indicate that copolymers functionalized with bromine and fluorine are thermally more stable than the parent polyaniline. researchgate.net The introduction of the bulky bromine atom can, however, reduce the degree of conjugation in the polymer chain by causing a larger torsional angle between the phenyl rings. tandfonline.comresearchgate.net

The functional groups of this compound are instrumental in applications related to surface modification and enhancing material durability. Copolymers derived from bromo-anilines are noted for their improved film-forming ability, a critical aspect for developing protective coatings. tandfonline.com These coatings can offer superior corrosion resistance and environmental stability, making them suitable for demanding applications such as automotive surface coatings. researchgate.net The inherent thermal stability of fluorinated and brominated polyanilines also contributes to the durability of materials designed for high-temperature environments. researchgate.net

Contributions to Advanced Materials for Electronics and Nanotechnology

The specific electronic characteristics imparted by the bromine and fluorine substituents make this compound a compound of interest for creating advanced materials used in electronics and nanotechnology.

Copolymers containing bromoaniline units, such as poly(aniline-co-o-bromoaniline), are classified as organic semiconductor materials. researchgate.net These materials are foundational for fabricating thinner, more cost-effective, and environmentally friendlier optoelectronic devices compared to conventional inorganic semiconductors. researchgate.net The optical properties of these copolymers can be tuned; for instance, silver-dispersed poly(aniline-co-3-bromoaniline) composites show distinct optical absorption peaks at 338 nm and 596 nm, which are attributed to π–π* and n–π* electronic transitions within the polymer's benzenoid and quinoid rings, respectively. tandfonline.comresearchgate.net This tunability is essential for their use in various optical and electronic devices.

The incorporation of 3-bromoaniline into polyaniline has a significant and complex effect on electrical conductivity. Pure poly(3-bromoaniline) exhibits a very low conductivity, on the order of 10⁻⁸ S/cm. researchgate.net However, research shows that copolymerizing aniline with a small amount (10%) of 3-bromoaniline can lead to a several-fold increase in conductivity compared to pure polyaniline. researchgate.net

Table 1: Electrical Conductivity of Poly(aniline-co-3-bromoaniline) Copolymers

| Copolymer Composition (Aniline : 3-Bromoaniline) | Electrical Conductivity (S/cm) | Key Observation |

| Poly(3-bromoaniline) Homopolymer | ~ 1 x 10⁻⁸ | Very low conductivity. researchgate.net |

| Polyaniline with 10% 3-bromoaniline | Higher than pure Polyaniline | Small amounts of 3-bromoaniline can enhance conductivity. researchgate.net |

| Ag-dispersed Poly(An-co-3-BA) | 1.13 × 10⁻⁵ to 5.16 × 10⁻⁸ | Conductivity decreases with higher 3-bromoaniline content. tandfonline.com |

Role in the Production of Dyes and Pigments for Enhanced Performance

Aniline derivatives containing halogen substituents are important intermediates in the synthesis of dyes and pigments. The presence of bromine and fluorine can enhance the properties of the final colorant, such as its stability and shade.

Compounds like 3-bromo-2-fluoroaniline (B1289246) are used as raw materials in the manufacturing of dyes and pigments, where they contribute to achieving specific colors and chemical properties. ddvppesticide.com Research into reactive dyes demonstrates that bromo- and fluoro-aniline derivatives are versatile building blocks. For example, various reactive dyes prepared by coupling diazotized 4,4′-methylene-bis-o-bromo aniline or diazotized 4,4′-methylene bis-m-fluoro aniline with different coupling components yield a wide spectrum of colors from yellow to maroon. researchgate.net These dyes exhibit good to very good light fastness and reasonably good dye bath exhaustion and fixation on fibers like silk, wool, and cotton, making them commercially valuable. researchgate.net Furthermore, related compounds like 3-Bromo-5-nitroaniline hydrochloride are also explicitly used in the production of industrial dyes and pigments.

Table 2: Properties of Reactive Dyes from Bromo- and Fluoro-Aniline Derivatives

| Diazotized Aniline Derivative | Coupling Components | Resulting Shades | Fastness Properties |

| 4,4′-methylene-bis-o-bromo aniline | Various cyanurated components | Yellow to Maroon | Good to very good light fastness; moderate to very good washing and rubbing fastness. researchgate.net |

| 4,4′-methylene bis-m-fluoro aniline | Various cyanurated components | Yellow to Maroon | Fair to very good fastness to light, washing, and rubbing. researchgate.net |

Improved Color Stability and Pigment Properties

This compound serves as a precursor in the synthesis of various dyes and pigments, including high-performance azo dyes. nih.govalibaba.com The incorporation of halogen atoms into the structure of organic pigments is a well-established strategy to enhance their durability and performance. google.com

The bromine and fluorine atoms in the this compound molecule exert a significant influence on the electronic characteristics of the resulting pigment. These electron-withdrawing halogens can modulate the electron density of the aromatic system, which in turn affects the pigment's light absorption spectrum and its stability against degradation by UV light, heat, and chemical exposure. acs.org Specifically, halogenation can lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper and more intense colors. mdpi.com Furthermore, the bromine atom provides a reactive site for further functionalization, allowing for the fine-tuning of a pigment's properties, such as solubility and affinity for different substrates.

| Chemical Resistance | Enhances stability against acids, alkalis, and solvents. | The electron-withdrawing nature of halogens can protect the pigment's core structure from chemical attack. |

Applications in Agrochemicals and Pesticide Formulation

The unique structural features of this compound make it a valuable intermediate in the synthesis of modern agrochemicals. Fluorine-containing pesticides, in particular, have become a "golden standard" in the industry due to their enhanced efficacy. researchgate.net This compound serves as a key building block for creating complex active ingredients designed for high performance and specificity. For instance, derivatives of halogenated anilines are used to synthesize isoxazoline (B3343090) insecticides, a class of pesticides known for their potent activity. researchgate.netnbinno.com

Enhancement of Efficacy and Reduction of Environmental Impact

The strategic incorporation of bromine and fluorine into pesticide molecules, a process for which this compound is a key starting material, directly addresses the dual goals of enhancing biological activity and minimizing environmental footprint.

Enhancement of Efficacy: The inclusion of fluorine atoms or trifluoromethyl groups can significantly boost a pesticide's effectiveness. researchgate.net This enhancement is attributed to several factors:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic breakdown by enzymes within the target pest. This allows the active ingredient to persist longer at its site of action, increasing its potency.

Improved Binding Affinity: Fluorine can alter the electronic properties and conformation of a molecule, leading to stronger binding interactions with target receptors or enzymes in the pest. ccspublishing.org.cn

Enhanced Lipophilicity: Halogen atoms can increase the fat-solubility (lipophilicity) of the molecule, which can improve its ability to penetrate the waxy outer cuticle of insects or the cell membranes of plant pathogens.

Reduction of Environmental Impact: The development of more potent pesticides using building blocks like this compound contributes to a reduced environmental load. Higher efficacy means that lower application rates are needed to achieve the desired level of pest control, decreasing the total amount of chemical released into the environment.

Furthermore, understanding the environmental fate of these compounds is crucial. While halogenated compounds can be persistent, research has shown that microbial degradation is a viable pathway for breaking them down in the environment. researchgate.net Microorganisms in soil and water can possess or adapt to produce enzymes, such as dehalogenases and oxygenases, that can cleave carbon-halogen bonds and break down the aromatic ring structure of aniline derivatives. oup.comnih.gov This process of biodegradation is essential for mitigating the persistence of these chemicals and reducing their potential for long-term ecological impact. oup.com

Table 2: Research Findings on Halogenated Agrochemicals

| Research Focus | Finding | Implication |

|---|---|---|

| Pesticide Potency | Fluorinated pesticides often exhibit higher binding affinity to target enzymes. ccspublishing.org.cn | Increased efficacy allows for lower application doses. |

| Metabolic Stability | The C-F bond's strength resists enzymatic degradation within the target pest. | Longer-lasting action from a single application. |

| Environmental Fate | Certain microbial communities can degrade halogenated anilines. oup.comoup.com | Natural attenuation processes can reduce the environmental persistence of these compounds. |

| Ecotoxicity | Bioactive fluorinated pesticides can have their ecotoxicity reduced through enzymatic defluorination. researchgate.net | Biodegradation can detoxify the compounds in the environment. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-BROMO-3-CHLORO-2-FLUOROANILINE |

| 1,2-dichlorobenzene |

| 3,4-dichloroaniline |

| Aniline |

| 3-bromo-2-fluoroaniline |

| 3-Bromo-4-Fluoroaniline |

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 5 Fluoroaniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures in organic chemistry. For derivatives of 3-Bromo-5-fluoroaniline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to gain a comprehensive understanding of the atomic arrangement and electronic environment.

The ¹H NMR spectrum of a this compound derivative provides information on the number of different types of protons, their electronic environments, and their neighboring protons. For instance, in a derivative like 3'-Bromo-5-fluoro-biphenyl-2-ylamine, the aromatic protons appear as a multiplet in the range of δ 6.70-7.59 ppm, while the amine protons (NH₂) present as a broad singlet at approximately δ 3.63 ppm. analis.com.my

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In the case of 3'-Bromo-5-fluoro-biphenyl-2-ylamine, the carbon signals are observed between δ 115.39 and 157.42 ppm. analis.com.my The carbon atoms attached to the electronegative fluorine and bromine atoms exhibit characteristic chemical shifts. For example, in related halogenated anilines, carbons bonded to bromine, chlorine, and fluorine can appear around 125 ppm, 135 ppm, and 160 ppm, respectively.

Below is a table summarizing the ¹H and ¹³C NMR data for a representative this compound derivative.

Table 1: NMR Data for 3'-Bromo-5-fluoro-biphenyl-2-ylamine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 3.63 | brs |

| ¹H | 6.70-7.59 | m |

| ¹³C | 115.39, 115.66, 116.53, 123.00, 127.59, 130.45, 130.77, 132.01, 139.51, 140.59, 155.15, 157.42 | - |

Data sourced from a study on the synthesis of 2-aminobiaryl derivatives. analis.com.my

Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule. These methods are particularly useful for identifying characteristic bonds and understanding intermolecular interactions.

The FT-IR and Raman spectra of this compound derivatives exhibit characteristic absorption bands corresponding to specific vibrational modes. Key absorptions include:

N-H stretching: The amine group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3350–3450 cm⁻¹.

C-C stretching: Vibrations associated with the aromatic ring are generally observed between 1400 and 1650 cm⁻¹. researchgate.net

C-F stretching: The carbon-fluorine bond gives rise to a strong absorption in the 1100–1250 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration is found at lower frequencies, typically between 500–600 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of these vibrational modes. researchgate.nettsijournals.comtsijournals.com

Table 2: Characteristic FT-IR Vibrational Frequencies for Halogenated Anilines

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch | 3350–3450 |

| C-C stretch (aromatic) | 1400–1650 |

| C-F stretch | 1100–1250 |

| C-Cl stretch | 550–800 |

| C-Br stretch | 500–600 |

Data inferred from studies on structurally related compounds.

Hydrogen bonding plays a significant role in the physical and chemical properties of anilines. In the solid state and in concentrated solutions, intermolecular hydrogen bonds of the N-H···N or N-H···F type can form. These interactions cause a broadening and a shift to lower frequencies of the N-H stretching bands in the IR spectrum. mst.edu The specific position and shape of the N-H absorption can thus provide insights into the extent and nature of hydrogen bonding within the sample. researchgate.netbiophysik.org The study of these interactions is crucial for understanding crystal packing and the behavior of these compounds in different environments. dicp.ac.cn

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (C₆H₅BrFN, approximately 190.01 g/mol ). chemicalbook.com

A key feature in the mass spectrum of a bromine-containing compound is the presence of an isotopic peak at M+2 with nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu Common fragmentation pathways for halogenated aromatic amines include the loss of the halogen atom or the amino group. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. miamioh.eduresearchgate.netlibretexts.org For instance, the analysis of a derivative, 3'-Bromo-5-fluoro-biphenyl-2-ylamine, showed a molecular ion peak at m/z 264.95. analis.com.my

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3'-Bromo-5-fluoro-biphenyl-2-ylamine |

| Aniline (B41778) |

| 2-chloro-5-fluoroaniline |

| 4-chloro-3-(trifluoromethyl)aniline |

| 4-bromo-3-(trifluoromethyl)aniline |

| 2-bromo-6-chloro-4-fluoroaniline |

| 3-bromo-2-fluoronitrobenzene |

| Tin(II) chloride |

| 4-amino-3-fluorophenyl boronic acid |

| 3-Bromo-2-fluoroaniline (B1289246) |

| 3-bromo-5-fluoro-2-methylaniline |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel synthesized organic compounds, including derivatives of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 0.001 Da), which allows for the determination of its elemental formula. This is crucial for confirming the identity of a target compound and distinguishing it from other molecules with the same nominal mass.

In synthetic chemistry research involving halogenated anilines, HRMS is routinely used to confirm the successful formation of the desired product. For instance, in the synthesis of novel phenoxyalkanoic acid derivatives, compounds were unambiguously assessed by methods including HRMS. mdpi.com Similarly, the structures of various newly synthesized thiazole (B1198619) and pyrazole (B372694) derivatives have been confirmed using HRMS. astate.edu

The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions. The experimentally determined exact mass is then compared to the theoretical exact mass calculated from the elemental formula. A close match between the "found" and "calculated" masses provides strong evidence for the proposed structure. This is a standard practice reported in the characterization of new compounds. For example, in the characterization of a methyl 3-amino-5-bromo-6-chloro-2-methylbenzoate, the calculated mass for the protonated molecule [M+H]⁺ was 277.9583, while the found mass was 277.9585, confirming the structure. rsc.org

Below is a table showing representative data for derivatives, illustrating the precision of HRMS.

| Compound Derivative | Formula of Ion | Calculated Exact Mass (Da) | Found Exact Mass (Da) | Reference |

|---|---|---|---|---|

| Methyl 3-amino-5-bromo-6-chloro-2-methylbenzoate | C₉H₉BrClNO₂ [M+H]⁺ | 277.9583 | 277.9585 | rsc.org |

| 3-Bromo-5-chloro-2-fluoroaniline | C₆H₄BrClFN | 222.91997 | N/A (Computed) | nih.gov |

| 3-(3-Bromoanilino)-4,4-difluoro-4-(oxazolidin-2-one)butane | C₁₃H₁₃BrF₂N₂O₃ [M+H]⁺ | 363.1168 | 363.1147 | rsc.org |

| Methyl 3-amino-5-bromo-4-chloro-2-methoxybenzoate | C₉H₁₀ClNO₃ [M+H]⁺ | 216.0427 | 216.0425 | rsc.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For derivatives of this compound, this technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

| Crystallographic Parameter | Value for a 3-Bromo-4-fluoroaniline Derivative researchgate.net |

|---|---|

| Chemical Formula | C₁₈H₁₇BrFN₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.3571(8) |

| b (Å) | 13.4295(12) |

| c (Å) | 7.3036(5) |

| β (°) | 93.372(5) |

| Volume (ų) | 1895.3(2) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 293(2) |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov In halogenated anilines, these interactions include classical hydrogen bonds (N–H···N), as well as weaker interactions like halogen bonds (C–X···N/O, where X=Br), C–H···F, C–H···π, and π–π stacking interactions. researchgate.netbohrium.comacs.org The study of these forces is crucial for crystal engineering, as they dictate the final supramolecular architecture. nih.gov

The position of the halogen substituent significantly influences the dominant interactions. researchgate.netdntb.gov.ua For instance, in a derivative of 4-fluoroaniline, N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline, the crystal structure reveals molecules linked by C—H···π interactions into ribbons, which are further stabilized by offset π–π stacking. iucr.orgiucr.org Intramolecular hydrogen bonds such as C—H···Br also contribute to stabilizing the molecular conformation. iucr.org

| Interaction Type | Description | Observed in Derivatives of | Reference |

|---|---|---|---|

| Hydrogen Bond (N-H···) | Strong, directional interaction from the amine group. | Halogenated Anilines | researchgate.netdntb.gov.ua |

| Halogen Bond (C-Br···) | Directional interaction involving the electrophilic region of bromine. | Halogenated Anilines | bohrium.comdntb.gov.ua |

| C–H···F Interaction | Weak hydrogen bond involving organic fluorine. | N-benzylideneanilines, N-(methoxysalicylidene)-fluoroanilines | iucr.orgacs.org |

| C–H···π Interaction | Interaction of a C-H bond with the face of an aromatic ring. | N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline | iucr.org |

| π–π Stacking | Attractive interaction between aromatic rings (offset or face-to-face). | N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline | iucr.orgiucr.org |

Correlation Between Experimental and Computationally Optimized Geometries

A powerful approach in modern structural chemistry is to correlate experimental data from X-ray crystallography with theoretical data from quantum chemical calculations, such as Density Functional Theory (DFT). acs.org This comparison allows researchers to understand how intermolecular forces in the solid state might alter a molecule's geometry compared to its theoretical gas-phase, minimum-energy state. acs.org

For halogenated anilines and their derivatives, geometry optimization is often performed using DFT methods like B3LYP or M06 in combination with basis sets such as 6-311++G(d,p) or aug-cc-pVTZ. acs.orgresearchgate.netumanitoba.ca The calculated parameters (bond lengths, angles) of the optimized structure are then compared with the experimental values from the crystal structure. acs.org

For example, a study on 2-fluoroaniline (B146934) combined rotational spectroscopy with B3LYP/aug-cc-pVTZ level calculations to derive an accurate molecular geometry. umanitoba.ca Such studies often find excellent agreement, validating the computational model. However, small discrepancies can highlight the influence of crystal packing. For instance, the planarity of the amine group or the torsion angles between rings in larger derivatives can differ between the solid-state and the computationally optimized gas-phase structure, revealing the impact of the crystalline environment. acs.orgumanitoba.ca This combined approach provides a deeper understanding of both the intrinsic properties of the molecule and the effects of its solid-state environment.

Computational Chemistry and Theoretical Studies of 3 Bromo 5 Fluoroaniline

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure and geometry of molecules at a reasonable computational cost. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT, often used in conjunction with basis sets like 6-311++G(d,p) to provide a high level of accuracy.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 3-Bromo-5-fluoroaniline, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Based on studies of similar molecules, the geometry of the benzene (B151609) ring in this compound is expected to be slightly distorted from a perfect hexagon due to the presence of the bromo, fluoro, and amino substituents. The C-Br and C-F bond lengths will be characteristic of halogenated aromatic compounds. The orientation of the amino group (-NH₂) relative to the ring is a key conformational feature. The pyramidalization at the nitrogen atom and the rotation around the C-N bond would be important parameters to consider in a full conformational analysis.

A representative table of calculated geometric parameters for a similar molecule, 3-bromo-5-fluorobenzonitrile (B1333829), as determined by DFT calculations is presented below to illustrate the type of data obtained from such studies.

Table 1: Selected Optimized Geometrical Parameters for a Structurally Similar Molecule (3-bromo-5-fluorobenzonitrile) Calculated by DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Br | 1.895 |

| C-F | 1.354 |

| C-C (aromatic) | 1.385 - 1.398 |

| C-CN | 1.442 |

| C≡N | 1.157 |

| ∠C-C-C (ring) | 118.5 - 121.3 |

| ∠C-C-Br | 119.5 |

| ∠C-C-F | 119.2 |

Note: This data is for 3-bromo-5-fluorobenzonitrile and serves as an illustrative example.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with contributions from the electronegative halogen atoms. The presence of the electron-donating amino group and the electron-withdrawing halogen atoms will significantly influence the energies of these orbitals.

In a study on the analogous 3-bromo-5-fluorobenzonitrile, the HOMO-LUMO energy gap was calculated to be a significant factor in its electronic properties. niscair.res.in A similar analysis for this compound would provide valuable information about its reactivity in electrophilic and nucleophilic substitution reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for a Structurally Similar Molecule (3-bromo-5-fluorobenzonitrile)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.15 |

| HOMO-LUMO Gap | 6.10 |

Note: This data is for 3-bromo-5-fluorobenzonitrile and serves as an illustrative example. The values for this compound would differ due to the presence of the amino group.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can be used to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and the study of its flexibility.

For this compound, MD simulations could be employed to study the rotation of the amino group and the out-of-plane vibrations of the molecule. In different solvent environments, these simulations could also shed light on the interactions between the solute and solvent molecules, providing a more realistic picture of its behavior in solution.

As no specific MD simulation data for this compound is available, a detailed discussion is not possible at this time.

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are invaluable for predicting and interpreting various types of molecular spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the nature of the electronic and vibrational transitions.

Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies and intensities of a molecule, which correspond to its Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. A complete vibrational assignment can be made by analyzing the nature of the atomic motions for each calculated mode.

For this compound, the IR and Raman spectra would be characterized by vibrational modes associated with the aniline ring, the C-Br and C-F stretching and bending vibrations, and the vibrations of the amino group (N-H stretching, bending, and wagging).

Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic transitions occurring within the molecule. For this compound, the UV-Vis spectrum would be expected to show π→π* transitions characteristic of substituted benzenes.

A study on 3-bromo-5-fluorobenzonitrile successfully used DFT to calculate and assign its vibrational spectra (FTIR and FT-Raman). niscair.res.in A similar approach would be highly beneficial for the analysis of this compound.

Table 3: Illustrative Predicted Vibrational Frequencies for a Structurally Similar Molecule (3-bromo-5-fluorobenzonitrile)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C≡N stretch | 2240 |

| Aromatic C-H stretch | 3070 - 3100 |

| Aromatic C-C stretch | 1570 - 1600 |

| C-F stretch | 1245 |

| C-Br stretch | 680 |

Note: This data is for 3-bromo-5-fluorobenzonitrile and is for illustrative purposes. The spectrum of this compound would show characteristic N-H stretching and bending modes.

Theoretical calculations provide a detailed understanding of the nature of electronic transitions observed in UV-Vis spectra. By analyzing the molecular orbitals involved in a particular transition (e.g., from HOMO to LUMO), it is possible to characterize it as a π→π, n→π, or charge-transfer transition.

For this compound, the electronic transitions would likely involve the promotion of an electron from a filled π orbital on the benzene ring or a non-bonding orbital on the nitrogen atom to an empty π* orbital. The presence of both an electron-donating group (-NH₂) and electron-withdrawing groups (-Br, -F) could lead to interesting charge-transfer characteristics upon electronic excitation.

While specific data for this compound is not available, the analysis of its electronic transitions would follow the established methodologies of TD-DFT, providing insights into its photophysical properties.

Intermolecular Interaction Analysis

Computational analysis is crucial for understanding the non-covalent interactions that dictate the supramolecular assembly and crystal packing of this compound. These weak interactions, though subtle, are fundamental to the material's physical and chemical properties. The study of how molecules crystallize is a key aspect of crystal engineering, which aims to produce materials with desired properties by controlling the molecular assembly process. cardiff.ac.uk The final crystal structure is a result of a balance between efficient packing, electrostatic forces, and specific directional interactions. cardiff.ac.uk

In the solid state, the structure of molecules like this compound is significantly influenced by a network of weak intermolecular interactions. The fluorine and bromine atoms, along with the amine group, are key participants in these interactions. While conventional hydrogen bonds (like N-H···N or O-H···O) are stronger, weaker interactions involving halogens play a critical role in the crystal architecture.

Computational models can predict and quantify various types of these interactions, including:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the electronegative fluorine atom can act as a weak hydrogen bond acceptor.

C-H···F Hydrogen Bonds: These are a specific type of weak hydrogen bond where a carbon-hydrogen bond interacts with the fluorine atom. The ability of a fluorine substituent to be preserved in a final molecule can enhance binding affinity in active pharmaceutical ingredients (APIs). ossila.com

Analysis of related crystal structures shows that different combinations of available hydrogen bonding sites are often utilized. cardiff.ac.uk For instance, in some crystal forms, only one of the two amine hydrogens might participate in strong hydrogen bonding, while the other engages in weaker C-H contacts. cardiff.ac.uk The study of different crystalline forms, or polymorphs, provides significant insight into the complex relationships between these intermolecular forces. cardiff.ac.uk

The aromatic ring of this compound is central to the formation of π-π stacking interactions, which are crucial for the stability of the crystal lattice. These interactions occur between the electron clouds of adjacent aromatic rings and are vital in the self-assembly processes that determine the morphology of organic materials. rsc.org

Computational studies allow for the detailed analysis of these stacking arrangements, which can include:

Parallel-displaced: The most common and stable arrangement, where rings are stacked in parallel but offset from one another.